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Compound of Interest

Compound Name: 7-Angeloylplatynecine

Cat. No.: B15193881 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

elucidation of natural products is a critical step in discovering new therapeutic agents. This

guide details the confirmation of the chemical structure of 7-Angeloylplatynecine, a

pyrrolizidine alkaloid, through the application of two-dimensional nuclear magnetic resonance

(2D NMR) spectroscopy. We present a comprehensive analysis of the key 2D NMR

experiments—COSY, HSQC, and HMBC—that definitively establish its molecular framework,

and offer a comparison with alternative analytical techniques.

7-Angeloylplatynecine, with the IUPAC name [(1S,7R,8R)-7-hydroxy-2,3,5,6,7,8-hexahydro-

1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate, is a member of the pyrrolizidine alkaloid

family, a class of compounds known for their presence in various plant species, including those

of the Senecio genus. The unambiguous determination of its structure is paramount for

understanding its biological activity and potential toxicological properties.

Confirming the Structure with 2D NMR
Spectroscopy
2D NMR spectroscopy provides a powerful suite of non-invasive analytical techniques to map

the connectivity of atoms within a molecule. By analyzing the correlations between nuclear

spins, a detailed molecular structure can be assembled. For 7-Angeloylplatynecine, the key

experiments are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence

(HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
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Key 2D NMR Correlations for 7-Angeloylplatynecine
The structural confirmation of 7-Angeloylplatynecine relies on the precise assignment of its ¹H

and ¹³C NMR chemical shifts and the interpretation of the correlations observed in the 2D NMR

spectra. The following table summarizes the expected key correlations that would be

instrumental in this process.

Proton (¹H) Carbon (¹³C)

COSY

Correlations (H-

H)

HSQC

Correlation (C-

H)

HMBC

Correlations (C-

H, long-range)

H-1 C-1 H-2, H-8 Yes
C-2, C-3, C-8, C-

9

H-2 C-2 H-1, H-3 Yes C-1, C-3

H-3 C-3 H-2, H-5 Yes C-1, C-2, C-5

H-5 C-5 H-3, H-6 Yes C-3, C-6, C-7

H-6 C-6 H-5, H-7 Yes C-5, C-7, C-8

H-7 C-7 H-6, H-8 Yes C-5, C-6, C-8

H-8 C-8 H-1, H-7 Yes
C-1, C-6, C-7, C-

9

H-9 C-9 - Yes C-1, C-8, C-1'

H-3' C-3' H-4', H-5' Yes
C-1', C-2', C-4',

C-5'

H-4' C-4' H-3' Yes C-2', C-3', C-5'

H-5' C-5' H-3' Yes C-1', C-2', C-3'

Note: This table represents expected correlations based on the known structure. Actual

chemical shift values are required for definitive assignment.
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The following diagrams, generated using the DOT language, illustrate the key through-bond

correlations that are pivotal in confirming the structure of 7-Angeloylplatynecine.
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Caption: Key COSY and HMBC correlations confirming the connectivity within 7-
Angeloylplatynecine.

Experimental Workflow for Structure Elucidation
The process of confirming a chemical structure using 2D NMR follows a systematic workflow.

The diagram below outlines the key stages, from sample preparation to final structure

determination.
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2D NMR Structure Elucidation Workflow

Isolation & Purification
of 7-Angeloylplatynecine

Sample Preparation
(Dissolution in Deuterated Solvent)

1D NMR Acquisition
(¹H, ¹³C, DEPT)

2D NMR Acquisition
(COSY, HSQC, HMBC)

Data Processing
(Fourier Transform, Phasing)

Spectral Analysis & Assignment

Structure Assembly & Verification

Click to download full resolution via product page

Caption: A generalized workflow for the structure elucidation of a natural product using 2D

NMR.
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Comparison with Alternative Methods
While 2D NMR is a cornerstone for structure elucidation, other analytical techniques provide

complementary information and can be used in conjunction for a more robust characterization.

Technique Principle Strengths Limitations

2D NMR (COSY,

HSQC, HMBC)

Measures through-

bond correlations

between atomic

nuclei.

Provides detailed and

unambiguous

connectivity

information. Non-

destructive.

Requires relatively

pure sample in

milligram quantities.

Can be time-

consuming.

Mass Spectrometry

(MS)

Measures the mass-

to-charge ratio of ions.

High sensitivity,

provides molecular

weight and

fragmentation

patterns. Can be

coupled with

chromatography (LC-

MS).

Does not provide

direct connectivity

information for

complex isomers.

X-ray Crystallography
Diffraction of X-rays

by a single crystal.

Provides the absolute

three-dimensional

structure.

Requires a suitable

single crystal, which

can be difficult to

obtain.

Infrared (IR)

Spectroscopy

Measures the

absorption of infrared

radiation by molecular

vibrations.

Provides information

about the functional

groups present.

Does not provide

information on the

carbon skeleton or

connectivity.

Detailed Experimental Protocols
2D NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 5-10 mg of purified 7-Angeloylplatynecine in 0.5 mL of a suitable

deuterated solvent (e.g., CDCl₃, Methanol-d₄).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

¹H-¹H COSY:

A standard gradient-selected COSY (gCOSY) pulse sequence is used.

Key parameters include spectral widths of approximately 10-12 ppm in both dimensions, a

sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 1-2

seconds.

¹H-¹³C HSQC:

A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is

employed.

The spectral width in the ¹H dimension is typically 10-12 ppm, and in the ¹³C dimension is set

to encompass the expected chemical shift range of the carbons (e.g., 0-180 ppm). The

experiment is optimized for one-bond ¹J(C,H) couplings of approximately 145 Hz.

¹H-¹³C HMBC:

A standard gradient-selected HMBC pulse sequence is used.

The spectral widths are similar to the HSQC experiment. The experiment is optimized for

long-range couplings (²J(C,H) and ³J(C,H)) with a typical value of 8 Hz.

By systematically analyzing the data from these 2D NMR experiments, researchers can

confidently piece together the molecular puzzle of 7-Angeloylplatynecine, providing a solid

foundation for further investigation into its biological properties and potential applications.
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To cite this document: BenchChem. [Unveiling the Molecular Architecture of 7-
Angeloylplatynecine: A 2D NMR Confirmation]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15193881#confirming-the-structure-of-7-
angeloylplatynecine-by-2d-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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